3-(4-aminophenyl)-N-cyclopropylpropanamide
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Overview
Description
3-(4-aminophenyl)-N-cyclopropylpropanamide is an organic compound that features an aminophenyl group attached to a cyclopropylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-N-cyclopropylpropanamide typically involves the reaction of 4-aminophenylpropanamide with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activation of NF-κB and MAPKs signaling pathways, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenyl)coumarin derivatives: These compounds share the aminophenyl group and have been studied for their anti-inflammatory properties
4-aminophenylacetic acid: Another compound with an aminophenyl group, used in various biochemical applications.
Uniqueness
3-(4-aminophenyl)-N-cyclopropylpropanamide is unique due to its cyclopropylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity in biological systems compared to similar compounds.
Properties
IUPAC Name |
3-(4-aminophenyl)-N-cyclopropylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQIJCPXBCHLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363657 |
Source
|
Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698992-37-9 |
Source
|
Record name | 4-Amino-N-cyclopropylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698992-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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